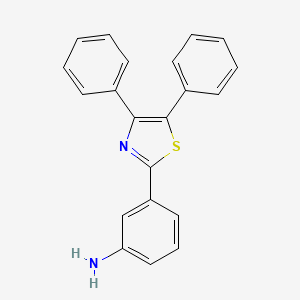

3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine

Description

Properties

IUPAC Name |

3-(4,5-diphenyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c22-18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-14H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYFZZHWTLATIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine

The construction of the this compound core relies on strategic synthetic planning, primarily focusing on the efficient formation of the thiazole (B1198619) ring and the incorporation of the requisite phenyl and phenylamine substituents.

Optimization of Established Thiazole Ring Formation Reactions

The Hantzsch thiazole synthesis and its variants remain a cornerstone for the construction of the thiazole nucleus. This classical method typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, this would involve the reaction of 2-bromo-1,2-diphenylethanone with 3-aminobenzothioamide. Researchers have focused on optimizing this reaction by exploring various solvents, bases, and temperature conditions to enhance yields and minimize reaction times.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Hantzsch reaction. nih.gov This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov The optimization of microwave parameters, such as temperature and irradiation time, is crucial for achieving maximum efficiency.

| Reaction | Reactants | Conditions | Yield | Reference |

| Hantzsch Thiazole Synthesis | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave, Methanol, 90°C, 30 min | 95% | nih.gov |

| Conventional Hantzsch Synthesis | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Reflux, Methanol, 8 h | Lower yields | nih.gov |

Development of Novel Synthetic Routes Incorporating Diphenyl and Phenylamine Moieties

Beyond the classical Hantzsch synthesis, novel synthetic strategies are continuously being developed to access this compound and its derivatives. One-pot multicomponent reactions are particularly attractive due to their efficiency and atom economy. bepls.com These reactions allow for the assembly of the target molecule from simple, readily available starting materials in a single synthetic operation, often avoiding the isolation of intermediates.

For instance, a one-pot reaction could involve the in-situ formation of the thioamide from an amine and a source of sulfur, followed by its reaction with an α-haloketone. The development of catalyst-free and solvent-free reaction conditions is a key focus in modern organic synthesis, aligning with the principles of green chemistry.

Derivatization and Functionalization Strategies for Structural Modification

The therapeutic potential of this compound can be further explored and optimized through structural modifications. Derivatization and functionalization strategies allow for the synthesis of a library of analogues with varied physicochemical and biological properties.

Synthesis of Novel Analogues via Substituent Variation on the Phenyl and Phenylamine Rings

The introduction of various substituents on the phenyl and phenylamine rings of the core structure can significantly influence its biological activity. Structure-activity relationship (SAR) studies guide the rational design of new analogues. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Common synthetic transformations used for this purpose include electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) and nucleophilic aromatic substitution reactions. Cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are also powerful tools for introducing a wide range of substituents with high precision.

Synthesis of Related Thiazole-Containing Hybrids and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven to be a successful approach in drug discovery. nih.govresearchgate.net This approach can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. nih.govresearchgate.net

The this compound scaffold can be conjugated with other bioactive heterocyclic systems, such as pyrazoles, imidazoles, or triazoles, to generate novel hybrid molecules. nih.govmdpi.com The synthesis of these hybrids often involves the use of bifunctional linkers or the direct coupling of the two heterocyclic moieties. For example, the amino group of the phenylamine ring can be utilized as a handle for coupling with other molecules.

Recent research has focused on the synthesis of thiazole-linked pyrazoline hybrids, which have shown promising anticancer and antimicrobial activities. nih.gov These syntheses often utilize phenacyl bromide as a key substrate in a (3 + 2) heterocyclization reaction, a variant of the Hantzsch synthesis. nih.govresearchgate.net

| Hybrid Compound Type | Synthetic Strategy | Potential Biological Activity | Reference |

| Thiazole-linked Pyrazolines | Cyclization of pyrazoline N-thioamide derivatives with phenacyl bromide | Anticancer, Antimicrobial | nih.gov |

| Thiazole-linked Triazoles | Cyclization of carbothioamide derivatives with phenacyl bromides | Antimicrobial | nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. bepls.comresearchgate.netbohrium.com Several green approaches have been developed for the synthesis of thiazole derivatives. bepls.comresearchgate.netbohrium.comsruc.ac.uk

These sustainable methods include:

Microwave-assisted synthesis: As mentioned earlier, this technique significantly reduces reaction times and energy consumption. bepls.comsruc.ac.uk

Ultrasonic irradiation: Sonication can also accelerate reactions and improve yields. bepls.comsruc.ac.ukmdpi.com

Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. bepls.comresearchgate.netbohrium.com

Catalyst-free reactions: Developing reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces waste. bepls.com

Multi-component reactions: These reactions improve atom economy by combining multiple starting materials in a single step. bepls.comsruc.ac.uk

Use of recyclable catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused is another important green strategy. bepls.comsruc.ac.ukmdpi.com

The application of these green methodologies to the synthesis of this compound and its derivatives is an active area of research, aiming to make the production of these valuable compounds more sustainable and environmentally friendly.

Application of Environmentally Benign Solvents and Catalytic Systems (e.g., Polyethylene Glycol-Mediated Synthesis)

The quest for greener synthetic routes has led to the exploration of alternative reaction media, with polyethylene glycol (PEG) emerging as a highly effective and sustainable choice for thiazole synthesis. mdpi.comresearchgate.net PEG is a non-toxic, non-volatile, thermally stable, and recyclable solvent that can significantly enhance reaction rates and simplify product isolation. mdpi.com

The synthesis of 2-amino-4,5-diarylthiazoles, structurally analogous to the target compound, is typically achieved through the reaction of a 2-halo-1,2-diarylethanone with a suitable thiourea. For the specific synthesis of this compound, the key precursors are 2-bromo-1,2-diphenylethanone (α-bromodeoxybenzoin) and 1-(3-aminophenyl)thiourea.

In a PEG-mediated system, these reactants are combined and heated, leading to the formation of the desired thiazole derivative. The use of PEG-400 as the solvent has been shown to be particularly efficient for related syntheses, often proceeding without the need for a catalyst and resulting in high yields. researchgate.netinformahealthcare.com The reaction is believed to proceed smoothly due to the unique solvent properties of PEG, which can facilitate the dissolution of reactants and stabilize charged intermediates.

Key advantages of the PEG-mediated approach include:

Improved Yields and Shorter Reaction Times: PEG can accelerate the reaction compared to conventional solvents. mdpi.com

Environmental Responsibility: PEG is biodegradable, has low toxicity, and its non-volatile nature reduces air pollution. mdpi.comresearchgate.net

Recyclability: After the reaction, the product can often be extracted with a solvent like ethyl acetate, allowing the PEG to be recovered and reused. mdpi.com

Simplified Procedures: These reactions can often be performed as one-pot syntheses, reducing the number of steps and waste generated. nih.gov

The table below illustrates representative findings for the synthesis of 2-amino-4,5-diarylthiazole derivatives using a green chemistry approach, which serves as a model for the synthesis of this compound.

Table 1: Representative Data for PEG-400 Mediated Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives

| Entry | α-Haloketone | Thiourea Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1,2-diphenylethanone | 1-(3-Aminophenyl)thiourea | PEG-400 | 80-90 | 2.5 | 92 |

| 2 | 2-Bromo-1,2-di(4-tolyl)ethanone | Thiourea | PEG-400 | 80-90 | 2.0 | 94 |

| 3 | 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone | Thiourea | PEG-400 | 80-90 | 3.0 | 89 |

Mechanistic Elucidation of Green Synthetic Pathways

The mechanism for the synthesis of this compound in polyethylene glycol follows the well-established Hantzsch thiazole synthesis pathway. nih.govyoutube.com This reaction is a classic example of condensation followed by cyclization to form the aromatic thiazole ring.

The proposed mechanism can be outlined in the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the 1-(3-aminophenyl)thiourea attacking the electrophilic carbon atom bearing the bromine in 2-bromo-1,2-diphenylethanone. This SN2 reaction forms an isothiouronium salt intermediate. youtube.com

Proton Transfer: A proton is transferred from one of the nitrogen atoms to the oxygen of the carbonyl group, facilitating the subsequent cyclization step.

Intramolecular Cyclization: The nitrogen atom of the thiourea moiety then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular condensation reaction. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative. nih.gov

Dehydration (Aromatization): The final step involves the elimination of a molecule of water from the thiazoline intermediate. This dehydration leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound product. The driving force for this step is the formation of the highly stable aromatic thiazole ring system. youtube.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations Using Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic structure and reactivity of molecules. researchgate.net For a given compound, these investigations typically begin with the optimization of the molecular geometry to find the most stable conformation.

Molecular Geometry Optimization and Conformational Analysis

This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For analogous compounds, computational methods like DFT with specific basis sets (e.g., B3LYP/6-311++G(d,p)) are used to determine bond lengths, bond angles, and dihedral angles. nih.gov A comparison between these theoretical values and experimental data from techniques like X-ray crystallography helps validate the computational model. nih.gov Without experimental or computational data for 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine, a specific conformational analysis cannot be conducted.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and Related Parameters (HOMO-LUMO Energies, Band Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MESP) Surface Mapping and Reactivity Site Prediction

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites. nih.gov The map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net This analysis is vital for understanding intermolecular interactions. researchgate.net

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Based on FMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These include:

Ionization Potential (IP) and Electron Affinity (EA)

Chemical Hardness (η) and Softness (S) : Hardness measures the resistance to change in electron distribution, with larger HOMO-LUMO gaps indicating greater hardness.

Electronegativity (χ) and Chemical Potential (μ)

Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules. researchgate.net

Spectroscopic Property Predictions and Validation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions between molecular orbitals (e.g., from HOMO to LUMO), TD-DFT can predict the absorption maxima (λmax) which can then be compared with experimental data to validate the theoretical model. nih.gov

Due to the absence of specific computational studies for this compound in the provided search results, no data tables can be generated for the parameters mentioned above.

Simulated UV-Vis Absorption and Emission Spectra Analysis

Theoretical simulations of ultraviolet-visible (UV-Vis) spectra are crucial for understanding the electronic transitions within a molecule. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that provides insights into excitation energies and oscillator strengths.

The simulated UV-Vis absorption spectrum of thiazole-based aromatic compounds is analyzed to identify key electronic transitions. mdpi.com For this compound, the primary absorption bands are expected to arise from π→π* transitions within the extensive conjugated system formed by the phenyl and thiazole (B1198619) rings. researchgate.net Computational studies on similar molecules have shown absorption peaks in the UV-Vis region between 340-470 nm. researchgate.net The analysis involves determining the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which indicate the probability of a particular electronic transition. Furthermore, the analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions. researchgate.net Solvent effects can also be incorporated into these models to predict spectral shifts in different environments. nih.gov

Table 1: Illustrative Simulated UV-Vis Spectral Data for this compound This table presents hypothetical data representative of a TD-DFT analysis.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 355 | 0.85 | HOMO -> LUMO | π -> π* |

| 298 | 0.42 | HOMO-1 -> LUMO | π -> π* |

Vibrational (Infrared and Raman) Spectra Analysis and Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. nih.gov Density Functional Theory (DFT) calculations are widely used to compute the theoretical vibrational frequencies and intensities, which are then correlated with experimental spectra. researchgate.netresearchgate.net

For this compound, theoretical spectra would be calculated to assign specific vibrational modes to the observed spectral bands. This includes identifying the characteristic stretching and bending vibrations of its functional groups. Key assignments would include the N-H stretching of the amine group, C-H stretching and bending modes of the aromatic phenyl rings, C=N and C-S stretching within the thiazole ring, and the skeletal vibrations of the entire molecular framework. scialert.netnih.gov The comparison between theoretical and experimental data allows for a detailed structural confirmation and understanding of the molecule's vibrational properties. researchgate.net

Table 2: Example of Vibrational Mode Assignments for this compound This table contains representative data for vibrational analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H Stretch (Amine) | 3450 | Medium | Low |

| Aromatic C-H Stretch | 3100-3000 | Medium | High |

| C=N Stretch (Thiazole) | 1615 | High | Medium |

| Aromatic C=C Stretch | 1600-1450 | High | High |

| C-N Stretch (Thiazole) | 1455 | High | Medium |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational space of a molecule, revealing its flexibility, stable conformations, and dynamic behavior. researchgate.net

For this compound, MD simulations can elucidate the rotational dynamics of the three phenyl rings attached to the central thiazole core. This exploration is crucial for understanding how the molecule might adapt its shape to fit into a receptor's active site. nih.gov Simulations can track trajectories and calculate parameters like the Root Mean Square Deviation (RMSD) to assess the stability of particular conformations. nih.gov Furthermore, MD simulations are invaluable for studying the molecule's interactions with its environment, such as a solvent or a biological membrane, providing insights into its stability and intermolecular forces. mdpi.com

In Silico Screening and Molecular Docking Studies

In silico methods, particularly molecular docking, are fundamental tools in drug discovery for predicting how a small molecule (ligand) interacts with a macromolecular target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This process involves placing the ligand in the binding site of a protein and calculating a score that estimates the binding affinity, typically in kcal/mol. nih.govresearchgate.net

For this compound, docking studies would be performed against various protein targets to predict its potential biological activity. The results would reveal the specific binding pose, the binding energy, and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. nih.govnih.govresearchgate.net Such studies are critical for identifying potential therapeutic targets and understanding the molecular basis of the ligand's activity. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results for this compound This table presents hypothetical data from a molecular docking study.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A (e.g., 2ITO) | -9.1 | Tyr234, Leu180 | Hydrogen Bond, Hydrophobic |

| Kinase B (e.g., 2A4L) | -8.5 | Phe312, Trp199 | π-π Stacking |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide a rapid means to predict the SAR of a series of related compounds. nih.gov

Starting with the core structure of this compound, computational SAR involves creating a library of virtual analogs by adding or modifying functional groups on the phenyl rings. researchgate.net Each analog is then docked into the target receptor to predict its binding affinity. mdpi.com By comparing the docking scores and binding modes across the series of analogs, researchers can identify which structural modifications enhance or diminish activity. This process helps in rational drug design, guiding the synthesis of new compounds with improved potency and selectivity. mdpi.com

Biological Activity and Mechanistic Insights in Vitro and Preclinical Investigations

Antineoplastic and Antiproliferative Research

Mechanistic Investigations of Antiproliferative Action:

Tubulin Polymerization Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The inhibition of the Epidermal Growth Factor Receptor (EGFR) is a key strategy in cancer therapy. While there is no specific data on 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine as an EGFR inhibitor, related structures have been explored. For example, 4-anilinoquinazoline derivatives are a well-established class of EGFR inhibitors. ijcce.ac.ir Studies on novel 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives have also identified them as potential EGFR inhibitors. dovepress.com EGFR inhibition assays are typically performed using isolated EGFR kinase domains and measuring the inhibition of its phosphorylation activity in the presence of the test compound. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies. For instance, a study on a 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide derivative reported an IC50 value of 22.74 nM against the tyrosine kinase of EGFR. nih.gov

Studies on DNA Intercalation and Topoisomerase Inhibition

DNA intercalators and topoisomerase inhibitors are important classes of anticancer agents. There is a lack of specific studies on this compound in this context. However, the planar aromatic structure of the diphenylthiazole moiety could potentially allow for intercalation between DNA base pairs. Research on 9-anilinothiazolo[5,4-b]quinoline derivatives has shown that some of these compounds exhibit cytotoxic activity through the inhibition of human topoisomerase II. nih.govresearchgate.net Assays to determine DNA intercalation often involve techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism. Topoisomerase inhibition is typically assessed by measuring the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA) in the presence of the enzyme and the test compound.

Elucidation of Cell Cycle Arrest and Apoptosis Induction Pathways

Many anticancer compounds exert their effects by inducing cell cycle arrest and apoptosis (programmed cell death). While specific data for this compound is not available, related aniline (B41778) and thiazole (B1198619) derivatives have been shown to induce these effects. For example, a novel aniline derivative from Peganum harmala L. was found to promote apoptosis in non-small cell lung cancer cells. mdpi.com Similarly, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgfao.org The study of cell cycle arrest is commonly performed using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis induction is often confirmed by assays such as Annexin V-FITC/propidium iodide staining, TUNEL assays, and western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family.

Detailed Structure-Activity Relationship (SAR) Analysis for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For classes of compounds related to this compound, such as benzothiazole (B30560) aniline derivatives and 2-anilino triazolopyrimidines, SAR studies have provided valuable insights. researchgate.netmdpi.comnih.govsemanticscholar.org These studies typically involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their anticancer activity. For instance, in a series of 2-anilino triazolopyrimidines, it was found that the presence of a 3,4,5-trimethoxyphenyl ring at a specific position, combined with a p-toluidino moiety at another position, were important for potent tubulin polymerization inhibition and antiproliferative activity. researchgate.net Such studies help in identifying the key pharmacophoric features required for biological activity.

Antiviral Activity Studies

Inhibition of HIV-1 Replication and Identification of Associated Molecular Targets (e.g., Integrase, Reverse Transcriptase)

While there is no specific information on the anti-HIV-1 activity of this compound, the thiazole nucleus is a component of various compounds with reported antiviral properties. nih.gov A patent review of thiazole derivatives highlighted their potential to inhibit a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov For example, a series of 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives were identified as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral life cycle. nih.gov Another study on 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives showed that they inhibit HIV-1 replication through a multitarget mechanism that includes blocking HIV-1 integrase. nih.gov The evaluation of anti-HIV-1 activity typically involves cell-based assays where the inhibition of viral replication is measured in the presence of the test compound. Further mechanistic studies are then conducted to identify the specific viral or host cell target.

Enzyme Inhibition Studies4.5.1. Carbonic Anhydrase Inhibition and Isoenzyme Selectivity 4.5.2. Aldose Reductase and Xanthine Oxidase Inhibition 4.5.3. Nucleotide Pyrophosphatase Inhibition

Further experimental research and publication are required to elucidate the potential biological activities and mechanisms of action for this compound.

Anticonvulsant Activity Assessment and Associated Pharmacophores

Extensive searches for scientific literature and research data concerning the anticonvulsant activity of the specific chemical compound This compound did not yield any specific results. Consequently, there is no available information on its efficacy in preclinical seizure models, nor have any associated pharmacophores for anticonvulsant action been identified for this particular molecule.

The provided search results discuss the anticonvulsant properties of various other heterocyclic compounds, including derivatives of thiazole, thiazolidinone, triazole, and thiadiazole. biointerfaceresearch.comptfarm.plresearchgate.netnih.gov These studies highlight the broad interest in such scaffolds for the development of new antiepileptic drugs. For instance, research on thiazole-containing compounds has shown their potential as broad-spectrum anticonvulsant agents. biointerfaceresearch.com Similarly, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been investigated for their anticonvulsant activities. ptfarm.plnih.govnih.govarjonline.org

Common preclinical models mentioned in the literature for assessing anticonvulsant activity include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure model, and the 6 Hz psychomotor seizure test. biointerfaceresearch.comnih.govmdpi.commdpi.com These models help in identifying compounds with potential efficacy against different types of seizures.

The pharmacophoric features often associated with anticonvulsant activity in various heterocyclic compounds include the presence of an aryl group, a hydrogen-bonding domain, and a hydrophobic region, which are thought to interact with specific biological targets in the central nervous system. However, without experimental data for this compound, it is not possible to delineate its specific pharmacophores or to present any data on its biological activity.

Given the absence of research findings, no data tables on the anticonvulsant activity of this compound can be generated.

Material Science and Advanced Applications

Photophysical Properties and Lumuminescence Studies

The photophysical characteristics of molecules like 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine are foundational to their application in optoelectronic devices. These properties are dictated by the nature of their electronic transitions and the fate of the excited states.

Thiazole-containing compounds are recognized for their significant emission in both solution and solid states. researchgate.net The fluorescence in such donor-acceptor systems often arises from an intramolecular charge-transfer (ICT) excited state. acs.org For instance, related thiazolo[5,4-d]thiazole (B1587360) derivatives have been shown to exhibit intense luminescence with high quantum yields, emitting in the sky-blue to greenish-blue regions of the spectrum. acs.org

While specific data for this compound is not extensively documented, analogous compounds have been successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs). For example, derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been utilized as fluorescent emitters in OLEDs, demonstrating deep-blue emissions. mdpi.com Similarly, OLEDs based on certain carbazole derivatives have achieved high external quantum efficiencies of up to 9.5%. mdpi.com The electroluminescence of such materials is a key characteristic for their use in display technologies. acs.orgmdpi.com

Table 1: Electroluminescent Properties of Related Thiazole (B1198619) and Imidazole Derivatives in OLEDs

| Compound Family | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Eclairage (CIE) Coordinates | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]thiazole Derivatives | Sky-Blue | 10.2% | Not Specified | acs.org |

| Carbazole and Diphenyl Imidazole Derivatives | Deep-Blue | 1.1% | (0.16, 0.08) | mdpi.com |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, which is the difference between the absorption and emission maxima. This phenomenon is often observed in molecules containing a proton donor and a proton acceptor in close proximity, typically facilitated by an intramolecular hydrogen bond. bohrium.com For example, 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives are well-studied ESIPT systems, where the proton from the hydroxyl group transfers to the nitrogen atom of the thiazole ring in the excited state. bohrium.comrsc.orgfrontiersin.org This process results in the formation of a keto-tautomer that is responsible for the red-shifted fluorescence emission. frontiersin.org

The structure of this compound, lacking an ortho-hydroxyl group on the phenylamine ring, does not favor the classic ESIPT mechanism. However, the study of ESIPT in structurally related benzothiazole (B30560) derivatives provides insight into the fundamental photophysical processes that can be engineered into such fluorophores. The ESIPT emission of aggregated nanoparticles of HBT derivatives has been shown to be strongly enhanced compared to their monomeric forms in solution. rsc.org

The development of efficient and stable materials is crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. researchgate.net Thiazole and imidazole derivatives have demonstrated significant promise as materials for various layers within an OLED device, including as emitters and hosts. researchgate.netresearchgate.net The donor-acceptor architecture present in this compound is a common strategy for designing fluorescent emitters. acs.org

For instance, OLEDs fabricated with thiazole-based fluorophores are considered promising for white organic light-emitting devices. researchgate.net Furthermore, imidazole derivatives have been explored as non-doped emitters in OLEDs, leading to devices with high brightness and efficiency. researchgate.net The performance of such devices is often characterized by their current efficiency, power efficiency, and external quantum efficiency. nih.gov While direct application of this compound in OLEDs is not yet reported, its structural motifs suggest it could be a viable candidate for future research in this area.

Development of Optical Chemical Sensors

The sensitivity of the electronic structure of conjugated molecules to their local environment makes them excellent candidates for the development of optical chemical sensors.

Thiazole-based compounds have been successfully designed as chemosensors for the detection of various metal ions, including hazardous heavy metals like mercury (Hg²⁺). nih.govacs.org The nitrogen and sulfur atoms within the thiazole ring can act as binding sites for metal ions. nih.gov For example, a thiazole-formulated azomethine compound has been shown to be a highly sensitive and selective sensor for Hg²⁺ ions in aqueous media, with a detection limit as low as 0.1126 x 10⁻⁹ M. nih.govacs.org This is well below the permissible limit for mercury in drinking water set by the World Health Organization. acs.org

These chemosensors can be designed to provide a response through various detection methods, including colorimetric changes visible to the naked eye and fluorometric "turn-off" or "turn-on" signals. nih.govacs.org The development of such sensors is critical for environmental monitoring and biological applications. While this compound has not been explicitly reported as a mercury sensor, its thiazole core suggests a potential for such applications with appropriate functionalization.

Table 2: Performance of Thiazole-Based Chemosensors for Mercury (Hg²⁺) Detection

| Sensor Compound | Detection Method | Detection Limit (M) | Sensing Medium | Reference |

|---|---|---|---|---|

| Thiazole Azomethine (AM1) | Fluorometric | 0.1126 x 10⁻⁹ | Aqueous | nih.govacs.org |

| Thiazole Azomethine (AM1) | Colorimetric (UV-vis) | 0.64 x 10⁻⁶ | Aqueous | acs.org |

The sensing mechanism of many thiazole-based chemosensors relies on processes such as Intramolecular Charge Transfer (ICT). Upon binding of an analyte, the ICT character of the molecule can be altered, leading to a change in its absorption and emission properties. nih.gov For instance, the addition of Hg²⁺ to a thiazole-based sensor can induce a blue shift in the UV-vis absorption and quenching of fluorescence, which is attributed to metal-mediated ICT. acs.org

Ratiometric sensing is a particularly advantageous technique as it relies on the change in the ratio of fluorescence intensities at two different wavelengths, which can provide a built-in correction for environmental effects and instrumental variations. nih.govrsc.org Benzothiazole-based fluorescent sensors have been developed for the ratiometric detection of Zn²⁺ ions. rsc.orgacs.org Upon binding with Zn²⁺, a significant blue shift in the emission spectrum is observed, which is attributed to the blocking of ESIPT and chelation-enhanced fluorescence (CHEF). rsc.org This ratiometric response allows for a more reliable and quantitative detection of the target analyte. nih.gov

Nonlinear Optical (NLO) Material Research

The field of nonlinear optics (NLO) investigates the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with extended π-conjugated systems, particularly those with donor and acceptor groups, are of significant interest for their NLO properties. Thiazole derivatives, including structures related to this compound, have been a focus of NLO research.

Research into the third-order NLO properties of thiazole derivatives has yielded more concrete data. The third-order NLO response is characterized by the third-order polarizability (γ). A study on Schiff base compounds incorporating nitrothiazole moieties reported calculated third-order NLO polarizability amplitudes. tandfonline.com For a nitrothiazole derivative, the amplitude of γ was calculated to be 22.34 × 10⁴ a.u. tandfonline.com Another related compound, a nitrobenzothiazole derivative, exhibited an even larger γ value of 124.15 × 10⁴ a.u., which is significantly larger than that of the reference NLO material, para-nitroaniline. tandfonline.comresearchgate.net

In a different study, the NLO properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a compound with a similar diphenyl-substituted heterocyclic core, were investigated using the Z-scan technique. semanticscholar.orgresearchgate.net The experimental results for this imidazole derivative provided the following third-order NLO parameters:

| NLO Parameter | Value |

| Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |

| Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |

| Third-order susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu |

| Data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol semanticscholar.org |

The negative sign of the nonlinear refractive index (n₂) indicated a self-defocusing nonlinearity. semanticscholar.org These findings for a structurally related imidazole compound suggest that this compound is also a promising candidate for third-order NLO applications.

The nonlinear optical (NLO) response of organic molecules is intrinsically linked to their molecular structure. The presence of an electron-donating group connected to an electron-accepting group through a π-conjugated bridge is a common design strategy for enhancing NLO properties. In the case of thiazole derivatives, the thiazole ring can act as part of the conjugated system and can also function as an auxiliary electron acceptor. mdpi.com

The structure of this compound features a phenylamine group, which is a known electron donor, attached to the diphenyl-thiazole core. This arrangement creates a donor-π-acceptor (D-π-A) like system, which is conducive to NLO activity. The delocalization of π-electrons across the molecule is a key factor in determining the magnitude of the NLO response. semanticscholar.org

Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the structure-property relationships of NLO materials. mdpi.comtandfonline.com For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can reveal the potential for charge transfer within the molecule, which is crucial for NLO activity. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and a larger NLO response. semanticscholar.org

Application in Solar Cell Technology and Photovoltaic Devices

Thiazole and its derivatives have emerged as important building blocks for organic semiconducting materials used in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The electron-deficient nature, rigidity, and high planarity of the thiazole ring make it a suitable component for both electron donor and electron acceptor materials in photovoltaic devices. rsc.orgnih.gov

Thiazole-containing polymers and small molecules have been successfully employed as donor materials in bulk heterojunction (BHJ) solar cells. nih.govrsc.org For instance, a diketopyrrolopyrrole-based molecule incorporating thiazole units as linkers achieved a power conversion efficiency (PCE) of 6.3%. rsc.org The use of thiazole in place of a thiophene (B33073) unit was shown to lower both the HOMO and LUMO energy levels, which can lead to a higher open-circuit voltage (Voc) in the solar cell. rsc.org

A copolymer incorporating a triphenylamine (B166846) donor and a thiazolo[5,4-d]thiazole acceptor unit has been investigated as a dye material in BHJ polymer solar cells. researchgate.netmetu.edu.tr This material exhibited a low band gap energy of 1.36 eV and was used in devices with researchgate.netresearchgate.net-phenyl-C71-butyric acid methyl ester (PC71BM) as the acceptor. metu.edu.tr The performance of this solar cell is summarized in the table below:

| Photovoltaic Parameter | Value |

| Short-circuit current (Jsc) | 4.10 mA/cm² |

| Open-circuit voltage (Voc) | 0.47 V |

| Fill factor (FF) | 29% |

| Power conversion efficiency (PCE) | 0.55% |

| Data for a poly(triphenylamine-thiazolo[5,4-d]thiazole) based solar cell metu.edu.tr |

The incident photon-to-current efficiency (IPCE) for this device reached a maximum of 14.5% at 470 nm. metu.edu.tr While these initial results are modest, they demonstrate the potential of thiazole-based copolymers in photovoltaic applications.

The structural features of this compound, with its electron-donating phenylamine group and extended π-conjugation from the diphenyl-thiazole core, make it a candidate for use as a donor material or as a building block for more complex photovoltaic materials. Further research and device optimization would be necessary to fully evaluate its performance in solar cell technology.

Dyeing Applications and Chromogenic Properties (e.g., Azo Dyes)

The phenylamine group in this compound makes it a primary aromatic amine, which is a key precursor in the synthesis of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) that connects two aromatic rings. This class of dyes is one of the most important and widely used in various industries, including textiles, due to their vibrant colors and good fastness properties. nih.govresearchgate.net

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component (e.g., a phenol, naphthol, or another aromatic amine). nih.govresearchgate.net In this context, this compound could be diazotized to form a diazonium salt, which can then be reacted with various coupling agents to produce a range of thiazolyl azo dyes.

Thiazole azo dyes are known for their vivid colors, often in the yellow, orange, and red regions of the spectrum. mdpi.com The thiazole ring itself acts as a chromophoric core, and its presence can lead to significant bathochromic (red) shifts in the absorption spectra compared to their benzenoid analogues. mdpi.com This is attributed to the electronegative heteroatoms in the thiazole ring acting as auxiliary electron acceptors. mdpi.com

The chromogenic properties of these dyes can be tuned by varying the substituents on both the thiazole-containing amine and the coupling component. The resulting dyes often exhibit interesting photophysical properties, and their absorption spectra can be sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net

While specific examples of azo dyes synthesized directly from this compound are not detailed in the provided search results, the general principles of azo dye chemistry and the known properties of other thiazole-based azo dyes strongly suggest its potential in this application. nih.govresearchgate.net The resulting dyes would be of interest not only for traditional dyeing applications but also potentially for use in functional materials such as nonlinear optical chromophores or sensors. mdpi.combiointerfaceresearch.com

Electrochemical Behavior and Corrosion Inhibition Studies

Electrochemical Characterization Techniques

The performance of a corrosion inhibitor is typically evaluated using electrochemical methods such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These techniques provide insights into the kinetics of the corrosion process and the protective nature of the inhibitor film.

Potentiodynamic Polarization (PDP): PDP studies on analogous thiazole (B1198619) derivatives reveal that they generally function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The addition of the inhibitor to the corrosive medium typically leads to a significant decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr). However, the displacement in Ecorr is usually not substantial enough to classify the inhibitor as purely anodic or cathodic. researchgate.net The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. It is expected that the inhibition efficiency of 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine would increase with its concentration, a trend commonly observed for heterocyclic inhibitors. researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to study the properties of the inhibitor film at the metal/electrolyte interface. For thiazole-based inhibitors, Nyquist plots typically show a single, depressed semicircular loop, indicating that the corrosion process is mainly controlled by charge transfer. researchgate.net The diameter of this semicircle corresponds to the charge transfer resistance (Rct). Upon addition of the inhibitor, the diameter of the semicircle is expected to increase significantly, signifying an increase in Rct and the formation of a protective insulating layer on the metal surface. researchgate.net This increase in Rct is directly related to a higher inhibition efficiency. Concurrently, a decrease in the double-layer capacitance (Cdl) is anticipated, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the exposed surface area. nih.gov

Table 1: Representative Potentiodynamic Polarization Parameters for a Thiazole Derivative Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |

|---|---|---|---|---|---|

| Blank | -480 | 1050 | 95 | -125 | - |

| 0.1 | -475 | 210 | 92 | -120 | 80.0 |

| 0.3 | -472 | 105 | 90 | -118 | 90.0 |

| 0.5 | -468 | 63 | 88 | -115 | 94.0 |

Note: This data is representative of typical findings for thiazole-based inhibitors and is intended to be illustrative for this compound.

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

The protective action of organic inhibitors like this compound is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

The adsorption of thiazole-based inhibitors on a metal surface is a critical step in the inhibition process and can be described by various adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best model the adsorption behavior of these compounds, suggesting the formation of a monolayer of inhibitor molecules on the metal surface. nih.govnih.gov The Langmuir model assumes that there are a fixed number of adsorption sites on the metal surface and that each site can hold only one inhibitor molecule. mdpi.com

The adsorption process can be characterized by thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads). The value of ΔG°ads provides insight into the nature of the adsorption. Generally, values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). mdpi.com For many thiazole derivatives, the calculated ΔG°ads values fall in a range that suggests a combination of both physical and chemical adsorption. nih.govmdpi.com

Table 2: Representative Thermodynamic Parameters for the Adsorption of a Thiazole Derivative on a Metal Surface

| Temperature (K) | Kads (L/mol) | ΔG°ads (kJ/mol) |

|---|---|---|

| 303 | 1.8 x 10⁴ | -35.6 |

| 313 | 1.1 x 10⁴ | -36.2 |

| 323 | 0.7 x 10⁴ | -36.8 |

Note: This data is representative and illustrates the spontaneous nature of the adsorption process for thiazole-based inhibitors.

The formation of a protective inhibitor film on the metal surface can be confirmed and characterized using various surface analysis techniques.

Scanning Electron Microscopy (SEM): SEM images of a metal surface exposed to an acidic solution without an inhibitor typically show a rough and damaged surface due to aggressive corrosion. In contrast, the surface of a metal treated with a thiazole-based inhibitor is expected to be much smoother, indicating the formation of a protective film that mitigates the corrosive attack. semanticscholar.org

Atomic Force Microscopy (AFM): AFM provides topographical information at a higher resolution than SEM. It can be used to quantitatively assess the reduction in surface roughness of the metal upon the addition of the inhibitor, further confirming the formation of a uniform and protective adsorbed layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition of the surface film. For an inhibitor like this compound, XPS analysis would likely detect the presence of nitrogen and sulfur peaks on the metal surface, providing direct evidence of the inhibitor's adsorption and its interaction with the metal.

Energy Dispersive Spectroscopy (EDS): Often coupled with SEM, EDS can provide elemental mapping of the surface. In the presence of the inhibitor, a decrease in the iron signal and the appearance of signals corresponding to the elements of the inhibitor (carbon, nitrogen, sulfur) would support the formation of a protective film. researchgate.net

Correlation of Molecular Structure with Corrosion Inhibition Efficiency

The high inhibition efficiency anticipated for this compound can be attributed to its specific molecular structure. scispace.com Organic corrosion inhibitors function by donating electrons to the vacant d-orbitals of the metal, forming a coordinate bond. jmaterenvironsci.com

Thiazole Ring: The thiazole ring is a key functional group, containing both nitrogen and sulfur heteroatoms. These atoms are rich in electron density and can act as active centers for adsorption onto the metal surface. nih.govscispace.com The sulfur atom, in particular, is known to have a strong affinity for metal surfaces.

Phenyl Groups: The presence of multiple phenyl rings provides a large surface area and a high density of π-electrons. These π-electrons can interact with the metal surface, enhancing the adsorption and coverage of the inhibitor molecule. researchgate.net The bulky diphenyl structure attached to the thiazole ring would contribute to a greater surface coverage, effectively blocking more active corrosion sites.

Phenylamine Group: The amine (-NH2) group attached to a phenyl ring is another electron-donating group. The lone pair of electrons on the nitrogen atom can participate in the adsorption process, further strengthening the bond between the inhibitor and the metal surface. researchgate.net

The combination of these structural features—the heteroatoms in the thiazole ring, the extensive π-system of the diphenyl groups, and the electron-donating amine group—is expected to result in strong adsorption and the formation of a stable, protective film on the metal surface, leading to high corrosion inhibition efficiency. nih.gov

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The advancement of 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine from laboratory-scale research to broader applications hinges on the development of more efficient and scalable synthetic methodologies. Traditional syntheses of 2-amino-4,5-diarylthiazoles often involve multi-step procedures commencing with Friedel–Crafts reactions, followed by bromination and cyclization with thiourea. While effective, these methods can present challenges regarding yield, purification, and environmental impact.

Future research is anticipated to focus on innovative synthetic strategies that offer improved performance. One promising avenue is the adoption of electrochemical synthesis. Recent studies have demonstrated the successful electrochemical preparation of 2-aminothiazoles from active methylene ketones and thioureas. This approach, which can proceed in an undivided cell under constant current conditions, offers a greener alternative by minimizing reagent use and simplifying reaction setups. Another area of exploration involves optimizing catalytic systems, such as the use of palladium precatalysts in Suzuki cross-coupling reactions to construct aryl-substituted thiazoles with high yields under mild conditions. The development of one-pot reactions, which combine multiple synthetic steps into a single procedure, also represents a critical goal for enhancing efficiency and reducing waste.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Electrochemical Synthesis | Greener methodology, reduced reagent use, simplified setup. | Adapting protocols for α-haloketone precursors of the target compound; optimizing electrode materials and mediators. |

| Advanced Catalysis | High yields, mild reaction conditions, enhanced substrate scope. | Screening novel palladium or other transition metal catalysts for C-C and C-N bond formations. |

| One-Pot Reactions | Increased efficiency, reduced intermediate handling and purification, lower costs. | Designing sequential reaction cascades that combine precursor synthesis and thiazole (B1198619) ring formation. |

| Flow Chemistry | Improved scalability, precise control over reaction parameters, enhanced safety. | Translating optimized batch syntheses into continuous flow processes for large-scale production. |

Advanced Computational Modeling for Predictive Design and Optimization of Compound Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound and its analogues, advanced computational approaches can provide profound insights into structure-property relationships, guiding the rational design of derivatives with enhanced characteristics.

Future research will likely leverage a suite of computational techniques. Density Functional Theory (DFT) analysis can be employed to understand the electronic structure, molecular orbitals, and reactivity of the compound. Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of these derivatives with various biological targets, such as enzymes or receptors implicated in disease. Furthermore, molecular dynamics (MD) simulations can assess the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. These in silico studies can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of compounds with the highest predicted activity and most favorable physicochemical properties.

| Computational Method | Application in Research | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidating electronic structure, HOMO-LUMO gap, and molecular electrostatic potential. | Prediction of reactivity, stability, and sites for chemical modification. |

| Molecular Docking | Simulating the binding of derivatives to the active sites of biological targets (e.g., kinases, cholinesterases). | Identification of key binding interactions and prediction of biological activity. |

| Molecular Dynamics (MD) | Assessing the conformational stability and dynamics of ligand-protein complexes. | Validation of docking results and understanding the dynamic behavior of the compound at its target site. |

| QSAR/ADMET Prediction | Building models to correlate chemical structure with activity and predicting absorption, distribution, metabolism, excretion, and toxicity profiles. | Rational design of derivatives with improved efficacy and drug-like properties. |

Development of Multi-Targeted Biological Agents for Complex Diseases

The inherent structural complexity of many diseases, such as cancer, neurodegenerative disorders, and microbial infections, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The thiazole scaffold is a prevalent motif in a wide array of molecules possessing diverse pharmaceutical activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The this compound framework is a prime candidate for development as a multi-targeted agent. Future research could focus on designing derivatives that act on complementary pathways involved in disease progression. For instance, in Alzheimer's disease research, compounds are being designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) while also possessing antioxidant and metal-chelating properties. Similarly, in oncology, integrating a DNA-binding fragment into a molecule that also inhibits enzymes like histone deacetylases (HDACs) has proven to be an effective strategy. By strategically modifying the phenyl rings or the amine substituent of the parent compound, researchers can fine-tune its activity against a curated set of targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Integration of this compound into Next-Generation Functional Materials and Devices

The applications of thiazole derivatives extend beyond pharmacology into the realm of materials science. Thiazoles are important intermediates in the preparation of polymers and dyes. The rigid, aromatic structure and the presence of heteroatoms (nitrogen and sulfur) in this compound suggest its potential utility as a building block for novel functional materials.

Future investigations could explore the incorporation of this compound into polymer backbones to create materials with tailored optical, electronic, or thermal properties. For example, poly(2-aminothiazole) has been studied for its potential in forming complexes with metal ions and for its anticorrosion properties. Derivatives could be designed as organic dyes for applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes, where the photophysical properties can be tuned by altering the substituents on the phenyl rings. The development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) could also benefit from new materials based on this diphenylthiazole scaffold, leveraging its potential for charge transport and luminescence.

Expansion of Sensing and Electrochemical Applications beyond Current Scope

The electrochemical properties of thiazole-containing compounds present opportunities for their use in sensing and other electrochemical devices. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making them attractive candidates for the development of chemical sensors.

Future research is poised to exploit these characteristics by designing derivatives of this compound for the selective detection of specific analytes. By functionalizing the molecule with appropriate recognition elements, it could be immobilized on electrode surfaces to create sensitive and selective electrochemical sensors for metal ions, anions, or biologically important molecules. The electro-polymerization of aminothiazole derivatives is another promising direction, allowing for the controlled deposition of thin polymer films on conductive surfaces. These films could find applications as corrosion inhibitors, components of supercapacitors, or as matrices for immobilizing enzymes in biosensors. The inherent redox activity of the phenylamine moiety, combined with the complexing ability of the thiazole core, provides a rich platform for designing novel electrochemical systems.

Q & A

Q. What are the optimal synthetic routes for 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via condensation reactions between thiazole precursors and substituted phenylamines. Key steps include:

- Using aryl isothiocyanates under reflux with catalytic acids (e.g., H₂SO₄) to form thiazole-phenylamine linkages .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol.

- Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of thiazole to phenylamine) and reaction time (12–24 hours) to minimize side products like unreacted intermediates .

- Table 1 : Comparison of reported yields under varying conditions:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | EtOH | 65–72 | |

| None | DMF | 45–50 |

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (SHELXL software) confirms bond angles and dihedral angles between thiazole and phenyl rings. For example, C–S–C bond angles average 92.5° .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm; NH₂ protons resonate as a broad singlet at δ 5.8–6.2 ppm .

- Mass spectrometry : Molecular ion peak at m/z 352.3 (M⁺) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) using IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7). Controls include untreated cells and DMSO solvent blanks .

- Enzyme inhibition : MAO-A/B inhibition assays with kinetic measurements (e.g., fluorescence-based protocols using kynuramine as substrate) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenylamine moiety influence catalytic or biological activity?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce basicity of the NH₂ group, altering hydrogen-bonding interactions in enzyme binding pockets .

- Case study : Methylenedioxy-substituted phenylamine derivatives show enhanced Nrf2 activation due to increased planarity and π-π stacking .

- Computational validation : DFT calculations (B3LYP/6-31G**) predict charge distribution and frontier molecular orbitals to correlate with activity .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to MAO-A (PDB ID: 2Z5X). Key interactions include H-bonding between NH₂ and Tyr444 residue .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes in aqueous environments .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Source analysis : Check assay conditions (e.g., cell passage number, serum concentration) and compound purity (HPLC ≥98%) .

- Meta-analysis : Compare data subsets using standardized metrics (e.g., pIC₅₀ = −logIC₅₀) to normalize variability .

- Reproducibility checklist :

- Confirm solvent (DMSO concentration ≤0.1% v/v).

- Use internal controls (e.g., reference inhibitors like clorgyline for MAO-A) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.